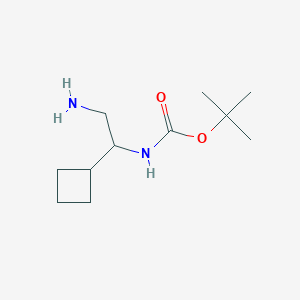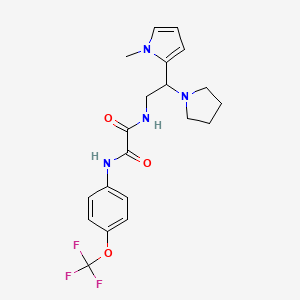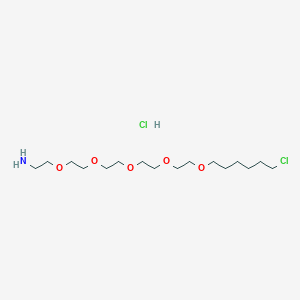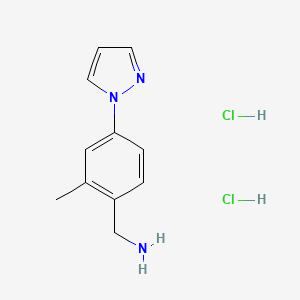
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a cyclic urethane derivative. It has a molecular weight of 214.31 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, related compounds such as N-Boc-ethylenediamine are used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2-amino-1-cyclobutylethyl)carbamate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 326.5±25.0 °C and a predicted density of 1.044±0.06 g/cm3 . Its pKa is predicted to be 12.21±0.46 .Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate plays a role in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with iodomethyl groups. This process is facilitated by tert-butyl hypoiodite under mild reaction conditions (Takeda et al., 2012).
Synthesis of Biologically Active Intermediates
This compound is an important intermediate in synthesizing various biologically active compounds, including omisertinib (AZD9291). Its efficient synthesis has been developed, highlighting its significance in pharmaceutical research (Zhao et al., 2017).
Enantioselective Synthesis
The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in advanced synthetic chemistry (Ober et al., 2004).
Stereoselective Synthesis of Factor Xa Inhibitors
It is utilized in the stereoselective synthesis of stereoisomers of 3, 4-diaminocyclohexane carboxamide, serving as key intermediates for factor Xa inhibitors (Wang et al., 2017).
Metalation and Alkylation Studies
Tert-butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles, contributing to the field of organosilicon chemistry (Sieburth et al., 1996).
Protective Shield in Organic Syntheses
This compound is used in various organic syntheses, including the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa et al., 2003).
Transformation of Amino Protecting Groups
It plays a role in the transformation of amino protecting groups in organic chemistry, demonstrating its utility in synthesizing various organic compounds (Sakaitani & Ohfune, 1990).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCNNLOLIHVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518049-40-5 |
Source


|
| Record name | tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)

![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2597731.png)



![N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2597736.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2597738.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)

![Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2597741.png)

![3-benzyl-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2597745.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)
